(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one
Description
Properties
IUPAC Name |
(4E)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18-16(13-7-10-14-8-3-1-4-9-14)19-17(21-18)15-11-5-2-6-12-15/h1-13H/b10-7+,16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHSMADDXZUZBX-NJKRNUQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93920-46-8 | |
| Record name | 2-Phenyl-(4-cinnamylidene)oxazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093920468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one, a compound within the oxazolone class, has garnered attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on antioxidant, anti-inflammatory, and antimicrobial properties.
Synthesis and Characterization
The synthesis of oxazolones typically involves the reaction of substituted aldehydes with appropriate amines or other nucleophiles. In the case of this compound, the compound was synthesized through a condensation reaction that yielded high purity and yield rates.
Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure.
- Mass Spectrometry (MS): Provided molecular weight confirmation.
- Infrared Spectroscopy (IR): Identified functional groups.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging method. The results indicated a DPPH inhibition rate of 16.75 ± 1.18% , demonstrating moderate antioxidant activity compared to standard antioxidants. This suggests potential applications in preventing oxidative stress-related diseases .
| Compound | DPPH Inhibition (%) |
|---|---|
| (4E)-2-phenyl... | 16.75 ± 1.18 |
| Standard Antioxidants | Higher than 16.75 |
| Other Compounds | 1.35 - 4.70 |
Anti-inflammatory Activity
In vitro studies assessed the compound's ability to inhibit lipoxygenase and reduce lipid peroxidation. The oxazolone exhibited significant inhibition against lipoxygenase with an IC50 value of 41 μM , indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial effects were evaluated through various assays, including disc diffusion and broth microdilution methods. Preliminary results suggested that the compound possesses notable antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membranes .
Case Studies
Several studies have highlighted the biological relevance of oxazolones:
- Study on Analgesic Activity: A study reported that derivatives of oxazolones demonstrated significant analgesic effects in animal models, suggesting potential for pain management therapies .
- Antimicrobial Efficacy: Research indicated that compounds similar to (4E)-2-phenyl... exhibited strong antimicrobial activity, supporting their use in developing new antibiotics .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Oxazolone derivatives vary primarily in substituents at positions 2 (aryl groups) and 4 (methylene-linked groups). Key structural analogs include:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) lower the electron density of the oxazolone ring, stabilizing the C=O bond (higher IR wavenumbers).
- UV Absorption : Arylidene derivatives exhibit λmax between 336–419 nm, with bathochromic shifts observed for nitro-substituted compounds due to enhanced conjugation. The target compound’s propenylidene group may further redshift λmax compared to benzylidene analogs .
- Thermal Stability : Higher melting points in nitro-substituted analogs (e.g., 179–181°C ) suggest stronger intermolecular interactions (dipole-dipole, π-stacking) compared to furyl derivatives (149–151°C ).
Spectral and Crystallographic Insights
- IR Spectroscopy : Benzylidene-oxazolones exhibit C=O stretches at ~1700–1730 cm⁻¹, with splitting due to Fermi resonance in some cases . The propenylidene group’s conjugation may reduce C=O wavenumbers by delocalizing electron density.
- NMR Spectroscopy : The oxazolone ring’s carbons (C-2, C-4, C-5) are highly deshielded (δ 160–180 ppm for C=O), with substituents at C-4 significantly affecting chemical shifts .
- Crystallography : Derivatives like 4-(2-methoxybenzylidene)-2-phenyl-oxazolone form planar structures with π-stacking interactions, which the propenylidene group may enhance due to increased planarity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one and related derivatives?
- Methodological Answer : The compound can be synthesized via the Erlenmeyer azlactone method. A typical procedure involves refluxing a mixture of acylglycine (e.g., benzoylglycine), an aldehyde (e.g., cinnamaldehyde), anhydrous sodium acetate, and acetic anhydride for 1–2 hours. Post-reflux, ethanol or cold water is added to precipitate the product, followed by recrystallization from solvents like chloroform or carbon tetrachloride . Modifications include microwave-assisted synthesis for faster reaction times and higher yields, as demonstrated for structurally similar oxazolones .
Q. What spectroscopic and crystallographic techniques are critical for characterizing oxazol-5(4H)-one derivatives?
- Methodological Answer :
- 1H NMR : Identifies proton environments (e.g., singlet peaks for oxazolone ring protons at δ 7.10–7.50 ppm) and confirms Z/E isomerism .
- IR Spectroscopy : Detects carbonyl stretching frequencies (νC=O) at ~1700–1750 cm⁻¹ and conjugated C=C bonds at ~1600 cm⁻¹ .
- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, SC-XRD revealed a dihedral angle of 7.98° between the oxazole and phenyl rings in a related compound .
Advanced Research Questions
Q. How can crystallographic disorder and polymorphism in oxazolone derivatives be resolved during structure refinement?
- Methodological Answer :
- Use SHELXL for refinement, applying riding models for H-atoms and isotropic displacement parameters (Uiso) .
- For orientational disorder (e.g., thiophene ring disorder in 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one), split the occupancy of disordered atoms and apply geometric restraints .
- Compare multiple polymorphs (e.g., triclinic vs. monoclinic forms) using differential scanning calorimetry (DSC) and powder XRD to assess stability .
Q. How do computational methods like DFT enhance the understanding of electronic properties in oxazol-5(4H)-one derivatives?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311G** level) to optimize geometry, compute HOMO-LUMO gaps, and analyze charge transfer. For example, a HOMO-LUMO gap of 4.2 eV was reported for 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, correlating with its UV-Vis absorption at 350 nm .
- Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., C=O→C=C conjugation) stabilizing the planar structure .
Q. How can contradictions in reported synthesis procedures or structural data be systematically addressed?
- Methodological Answer :
- Reproducibility checks : Replicate synthesis using corrected reagents (e.g., replacing 4-methoxybenzoylglycine with 4-methylbenzoylglycine to avoid side products) .
- High-resolution techniques : Employ SC-XRD with low-temperature data collection (100 K) to minimize thermal motion artifacts, as done for (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one .
- Cross-validation : Compare hydrogen-bonding motifs (e.g., C–H⋯O vs. C–H⋯π interactions) across studies to identify systematic errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
